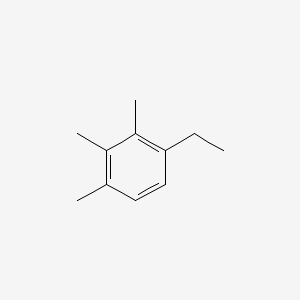

1,2,3-Trimethyl-4-Ethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

41903-41-7 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1-ethyl-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |

InChI Key |

BAMWORSGQSUNSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C)C)C |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 1,2,3 Trimethyl 4 Ethylbenzene and Its Isomers

Investigation of Intramolecular Reaction Dynamics

The study of intramolecular reaction dynamics in alkylbenzenes provides insight into how these molecules manage and distribute internal energy, which is fundamental to predicting their reaction pathways.

Vibrational Energy Redistribution and Flow within Alkylbenzene Structures

Within an alkylbenzene molecule like 1,2,3-trimethyl-4-ethylbenzene, the vibrational energy is not localized to a single bond or functional group but is subject to redistribution across the entire structure. This process, known as intramolecular vibrational energy redistribution (IVR), is crucial for understanding reaction dynamics. wikipedia.org

Research on simpler alkylbenzenes, such as ethylbenzene (B125841), pentylbenzene, and hexylbenzene, has shown that the normal modes of vibration can be assigned to either the aromatic ring or the alkyl side chain. aip.orgaip.org The distribution of energy between the ring and the chain is a key aspect of their internal dynamics. aip.orgaip.org For instance, certain vibrational modes are localized primarily on the ring, while others are associated with the alkyl chain. aip.orgaip.org However, there are also "system modes" that involve the entire molecule, often characterized by torsions or bends at the ring-chain bond. aip.orgaip.org

Ultrafast IR-Raman spectroscopy experiments on various substituted benzenes have revealed that the flow of vibrational energy can be asymmetric. nih.govacs.org This means that energy may flow more efficiently in one direction along the molecule than another. nih.govresearchgate.net For example, energy might transfer more readily from an excited alkyl side chain to the phenyl ring than in the reverse direction. researchgate.net This unidirectional energy flow is a significant finding in the study of IVR in these molecules. researchgate.netutmb.edu

The table below summarizes key findings from studies on vibrational energy redistribution in representative alkylbenzenes. While specific data for this compound is not available, these findings provide a framework for understanding its likely behavior.

| Alkylbenzene Studied | Key Findings on Vibrational Energy Redistribution |

| Ethylbenzene, Pentylbenzene, Hexylbenzene | Normal modes can be localized on the ring or the chain, with "system modes" involving the entire molecule. Energy partitioning between the ring and chain is a critical factor. aip.orgaip.org |

| Toluene, Isopropylbenzene, t-Butylbenzene | Computational studies show an asymmetry in the flow of vibrational energy between the phenyl ring and the alkyl substituent. nih.govresearchgate.net |

| Substituted Benzenes (General) | Ultrafast IR-Raman experiments confirm that energy can flow more efficiently in one direction along the molecule than in others. nih.govacs.org |

Quantum Mechanical Bottlenecks in Energy Transfer

The observed asymmetry in vibrational energy flow is attributed to quantum mechanical vibrational relaxation bottlenecks. nih.govresearchgate.netutmb.edu These bottlenecks arise from differences in the local density of vibrational states that are resonantly coupled in different parts of the molecule. researchgate.net In simpler terms, the vibrational energy levels in one part of the molecule may not align well with those in another, hindering the efficient transfer of energy between them. utmb.edu

Computational studies on toluene, isopropylbenzene, and t-butylbenzene have demonstrated that these quantum mechanical effects give rise to a preferred direction of energy flow. nih.govresearchgate.net This phenomenon is a departure from the classical assumption of rapid, statistical energy distribution throughout the molecule. researchgate.net The existence of such bottlenecks can influence the chemical reactivity of the molecule by localizing energy in certain modes for longer periods, potentially favoring specific reaction pathways. wikipedia.org

Chemical Reactivity under Specific Conditions

The reactivity of this compound, particularly in high-temperature environments such as combustion, is of significant interest for its application in fuels.

Combustion Chemistry: Low-Temperature Oxidation Mechanisms of Alkylated Aromatics

The low-temperature oxidation of alkylated aromatics is a complex process that plays a crucial role in the auto-ignition behavior of fuels. researchgate.netosti.gov While the benzene (B151609) ring itself is relatively inert to oxidation, the alkyl side chains are more reactive. openstax.orglibretexts.org The mechanism of side-chain oxidation is intricate and involves the formation of benzylic radicals at the carbon atom adjacent to the aromatic ring. openstax.orglibretexts.orglibretexts.org

For alkylated aromatics, the low-temperature oxidation chemistry is more complex than that of simpler aromatics like toluene and benzene. osti.gov The process typically begins with the abstraction of a hydrogen atom from an alkyl group, followed by the addition of molecular oxygen to the resulting alkyl radical, forming an alkylperoxy radical. nih.gov These radicals can then undergo a series of reactions, including isomerization and decomposition, leading to the formation of various oxygenated intermediates and ultimately influencing ignition properties. nih.gov The presence of multiple alkyl groups, as in this compound, provides several sites for initial attack, leading to a complex mixture of reaction products.

Studies on isomers like 1,2,4-trimethylbenzene have shown two-stage ignition behavior under engine-relevant conditions, highlighting the importance of low-temperature chemistry. osti.gov The general scheme for low-temperature oxidation of alkanes, which shares similarities with alkyl side-chain oxidation, involves the formation of hydroperoxides that act as branching agents, leading to auto-ignition. nih.gov

Chemical Interactions between Alkylbenzenes and Other Hydrocarbon Species in Complex Fuel Surrogates

Alkylbenzenes, including trimethylbenzene isomers, are important components of surrogate fuels designed to mimic the combustion behavior of real-world fuels like gasoline, jet fuel, and diesel. osti.govstanford.edustanford.edudntb.gov.ua Surrogate fuels are mixtures of a small number of well-characterized hydrocarbon components that represent the broader chemical classes present in the actual fuel. osti.gov

The chemical kinetic interactions between the different components of a surrogate fuel are critical for accurately predicting combustion phenomena. stanford.edu For instance, a surrogate for gasoline may include components like iso-octane, n-heptane, and toluene to represent the paraffinic and aromatic fractions. stanford.eduosti.gov The presence of an alkylated aromatic like this compound in such a mixture would introduce a host of new reaction pathways.

Computational Chemistry and Theoretical Modeling of 1,2,3 Trimethyl 4 Ethylbenzene

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical methods are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution, orbital energies, and molecular properties. nih.gov

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study organic molecules. nih.govdtic.mil

Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a systematic hierarchy where the accuracy of the calculation can be improved with increased computational cost. nih.gov For 1,2,3-trimethyl-4-ethylbenzene, ab initio calculations can provide benchmark data on its geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.gov DFT calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov Various exchange-correlation functionals are available in DFT, allowing for the study of a wide range of chemical systems and properties. For an alkylbenzene like this compound, DFT is well-suited to predict properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Below is a hypothetical data table illustrating the kind of information that can be obtained from a DFT calculation on this compound.

| Property | Calculated Value (Illustrative) | Description |

| Total Energy (Hartree) | -427.12345 | The total electronic energy of the molecule. |

| HOMO Energy (eV) | -8.54 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (eV) | -0.21 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (eV) | 8.33 | An indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 0.25 | A measure of the molecule's overall polarity. |

A key application of quantum chemistry is the study of chemical reactions. By calculating the potential energy surface, researchers can identify stable molecules (reactants, products, intermediates) and the transition states that connect them. This allows for the determination of reaction energetics, such as reaction enthalpies and activation energies, which are fundamental to understanding reaction rates and mechanisms.

For this compound, theoretical calculations can be used to explore various reactions, including electrophilic aromatic substitution, oxidation of the alkyl side chains, and pyrolysis. mdpi.com For instance, in a reaction like nitration, computational methods can model the approach of the nitronium ion (NO₂⁺) to the aromatic ring, identify the different possible transition states leading to substitution at various positions, and calculate the activation barriers for each pathway. This information helps predict the regioselectivity of the reaction.

| Reaction Parameter | Calculated Value (Illustrative) | Significance |

| Enthalpy of Reaction (ΔH) | -35.5 kcal/mol | Indicates whether a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | 15.2 kcal/mol | The energy barrier that must be overcome for a reaction to occur. |

| Gibbs Free Energy of Reaction (ΔG) | -30.1 kcal/mol | Determines the spontaneity of a reaction. |

Molecular Simulations for Structural and Dynamic Properties

While quantum chemical methods are excellent for studying the electronic properties of single molecules or small molecular systems, molecular simulations are better suited for investigating the behavior of larger systems over longer timescales. These simulations are particularly useful for understanding the structural and dynamic properties of liquids, solutions, and materials.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govacs.org The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. nih.govacs.org

Atomistic MD simulations represent every atom in the system explicitly. nih.govacs.org For this compound, atomistic simulations can be used to study its liquid-phase properties, such as density, viscosity, and diffusion coefficients. They can also provide insights into the conformational dynamics of the ethyl and methyl groups.

Coarse-Grained (CG) Molecular Dynamics simulations offer a way to study larger systems and longer timescales by grouping atoms into "beads." nih.govacs.org This reduction in the number of degrees of freedom significantly speeds up the calculations. nih.govacs.org For systems containing alkyl aromatics, CG models can be developed to study phenomena like self-assembly, phase behavior, and interactions with polymers or surfaces. nih.govacs.org

Chemical reactions are often profoundly influenced by the solvent in which they are carried out. springernature.commdpi.com Computational models can account for solvent effects in two primary ways: implicitly and explicitly. nih.gov

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. mdpi.com

Explicit solvent models involve including a large number of individual solvent molecules in the simulation box. nih.gov This method is more computationally demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding and solvent structuring around the solute. nih.gov For a nonpolar molecule like this compound, explicit simulations with nonpolar solvents can reveal important information about van der Waals interactions and how the solvent environment affects conformational preferences and reaction pathways.

Advanced Computational Approaches in Organic Chemistry

The field of computational chemistry is continually evolving, with new methods being developed to tackle increasingly complex problems. One area of significant recent progress is the application of machine learning (ML) to chemistry. springernature.com Machine learning potentials can be trained on data from high-level quantum chemical calculations to create force fields with the accuracy of quantum mechanics but the speed of classical methods. springernature.com These ML potentials are enabling highly accurate and large-scale simulations of reactive systems.

Another advanced approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. nih.gov In a QM/MM simulation, the chemically active part of a large system (e.g., the reactants and the active site of an enzyme) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the rest of the protein and solvent) is described by a more efficient molecular mechanics force field. nih.govarxiv.org This allows for the study of reactions in complex environments, such as biological systems or heterogeneous catalysis.

Computational and Theoretical Analysis of this compound Remains a Niche Area of Study

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical modeling of this compound. While the principles of electrophilic aromatic substitution and the thermodynamics of alkylation are well-established for benzene (B151609) and its simpler derivatives, specific computational studies detailing these aspects for this compound are not present in the public domain.

General synthetic routes, such as the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) with an ethylating agent, are recognized as primary methods for its formation. However, detailed computational explorations of these reaction mechanisms, including the elucidation of specific pathways and their energetic profiles, have not been published.

Consequently, it is not possible to provide a detailed article on the following topics for this compound based on current research:

Thermodynamic and Kinetic Analysis of Alkylation Processes:Specific data, such as calculated activation energies, reaction enthalpies, or Gibbs free energy changes for the ethylation of 1,2,3-trimethylbenzene to form this compound, are unavailable. Similarly, kinetic analyses derived from computational models for this specific process have not been reported.

Research in computational chemistry tends to focus on molecules with broader industrial applications or those that present more fundamental theoretical questions. While studies exist for other trimethylbenzene isomers, the specific substitution pattern of this compound appears to have precluded it from detailed theoretical investigation thus far. Future research may address this gap, providing valuable insights into the reactivity and properties of this polyalkylated aromatic compound.

Advanced Analytical Methodologies for the Characterization and Detection of 1,2,3 Trimethyl 4 Ethylbenzene

Chromatographic Separation Techniques

Chromatography functions by distributing the components of a mixture between a stationary phase and a mobile phase. Analytes that interact more strongly with the stationary phase move more slowly, while those with a higher affinity for the mobile phase move more quickly, thereby effecting a separation. Both gas and liquid chromatography are pivotal in the analysis of alkylbenzene isomers.

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds such as 1,2,3-Trimethyl-4-Ethylbenzene. In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, typically inside a long, thin capillary column. postnova.com The separation of alkylbenzene isomers, which often have very similar boiling points, presents a significant analytical challenge that has been addressed through the development of high-resolution and multidimensional GC techniques. antpedia.com

The ability to resolve closely eluting isomers in GC is critically dependent on the efficiency of the capillary column. High-resolution columns are characterized by their narrow internal diameter (I.D.), long length, and thin stationary phase film. merckmillipore.com These features contribute to a higher number of theoretical plates, resulting in narrower peaks and improved separation of adjacent analytes. postnova.com

For alkylbenzene analysis, stationary phases composed of polysiloxane polymers are common. The specific choice of phase influences selectivity. For instance, non-polar phases like 100% dimethylpolysiloxane separate compounds primarily based on boiling point and van der Waals interactions. teknokroma.es The separation of complex mixtures containing numerous isomers, such as those found in petroleum products, often relies on columns with optimized dimensions to maximize resolving power. nih.govresearchgate.net

Table 1: Typical High-Resolution GC Column Parameters for Alkylbenzene Analysis

| Parameter | Typical Value | Impact on Separation |

|---|---|---|

| Length | 30 - 60 m | Longer columns provide higher resolution but increase analysis time. |

| Internal Diameter (I.D.) | 0.25 mm | Narrower I.D. increases efficiency and resolution. merckmillipore.com |

| Film Thickness | 0.25 - 0.50 µm | Thinner films yield sharper peaks and are suitable for less volatile compounds. gcms.cz |

| Stationary Phase | DB-5, HP-5ms | Non-polar phases are commonly used for hydrocarbon analysis. usgs.govchemetrix.co.za |

For exceptionally complex samples like crude oil or environmental extracts, one-dimensional high-resolution GC may still be insufficient to resolve all components. gcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. chemistry-matters.com This technique utilizes two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. copernicus.org

The modulator traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second, shorter column for a rapid, secondary separation. unito.it The result is a two-dimensional chromatogram where compounds are separated based on volatility in the first dimension and polarity in the second. copernicus.org This structured separation arranges compounds into distinct chemical class groupings, allowing for the effective isolation of specific alkylbenzene isomers like this compound from a co-eluting matrix of other hydrocarbons (e.g., alkanes, cycloalkanes). gcms.czconcawe.eu This enhanced peak capacity and ordered structure greatly facilitate the identification and quantification of target compounds in complex mixtures. gcms.czchemistry-matters.com

Liquid chromatography separates compounds in a liquid mobile phase using a solid stationary phase packed in a column. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Reversed-phase HPLC is the most common mode of LC and is well-suited for separating non-polar to moderately polar compounds, including aromatic hydrocarbons. researchgate.net In this technique, the stationary phase is non-polar (hydrophobic), often consisting of silica (B1680970) particles chemically bonded with C8 or C18 alkyl chains. nih.gov The mobile phase is a polar solvent, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. lew.ro

Separation is driven by hydrophobic interactions; non-polar analytes like this compound are more strongly retained on the non-polar stationary phase and elute later. sielc.com The elution order can be manipulated by changing the proportion of the organic solvent in the mobile phase. Increasing the organic content decreases the polarity of the mobile phase, which reduces the retention time of non-polar analytes. scribd.com While excellent for separating different classes of aromatic compounds, resolving closely related isomers can be challenging and requires careful optimization of the stationary phase, mobile phase composition, and temperature. tandfonline.comphenomenex.com

Table 2: Effect of Mobile Phase Composition on Retention in RP-HPLC

| % Acetonitrile in Water | Retention of Aromatic Hydrocarbons | Rationale |

|---|---|---|

| Low (e.g., 50%) | Strong | The highly polar mobile phase promotes analyte interaction with the non-polar stationary phase. |

| High (e.g., 80%) | Weak | The mobile phase becomes more non-polar, increasing analyte solubility and reducing retention time. scribd.com |

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a distinct form of LC that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.orgwaters.com The stationary phase consists of porous beads with a carefully controlled pore size distribution. unt.edu

When a sample passes through the column, large molecules that are too big to enter the pores are excluded and travel only through the space between the beads, eluting quickly. youtube.com Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. alfa-chemistry.com This technique is not intended for resolving isomers of the same molecular weight, as they typically have very similar molecular sizes. Instead, GPC is a powerful tool for sample cleanup or fractionation. nih.gov It can be used to separate a group of compounds like alkylbenzenes from much larger molecules (e.g., polymers, asphaltenes in crude oil) or smaller, interfering matrix components prior to analysis by a higher-resolution technique like GC-MS. nih.govacs.org

Liquid Chromatography (LC) Approaches for Aromatic Hydrocarbons

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. It provides vital information on the molecular weight and fragmentation patterns, which are instrumental for structural identification and quantification.

The coupling of chromatographic separation techniques with mass spectrometry enhances analytical specificity and sensitivity by separating complex mixtures prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of this compound due to its volatility. The gas chromatograph separates the compound from other components in a sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum, a fingerprint of the molecule, allows for identification by comparing it to spectral libraries like the NIST Mass Spectral Library. mdpi.com The retention index, a measure of where a compound elutes relative to a series of n-alkanes, provides an additional layer of confirmation. For this compound, a Kovats retention index of 1504 has been reported on a polar Carbowax 20M column. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), while more commonly used for less volatile or thermally labile compounds, can also be employed. lcms.cz In LC-MS, separation occurs in the liquid phase, and ionization is achieved using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). bris.ac.uk These methods typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. The combination of both GC-MS and LC-MS provides a comprehensive analytical workflow for characterizing complex samples that may contain a wide variety of compounds. lcms.cz

Below is an interactive table outlining typical parameters for GC-MS and LC-MS analysis.

| Parameter | GC-MS (GC/Q-TOF) Example lcms.cz | LC-MS (LC/Q-TOF) Example lcms.cz |

|---|---|---|

| Separation Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) | C18 reverse-phase column |

| Carrier/Mobile Phase | Helium, 1 mL/min | A: Water w/ 2.5mM NH4Formate 0.05% FA; B: Methanol w/ 2.5mM NH4Formate 0.05% FA |

| Injection Mode | Splitless | Standard loop injection |

| Ionization Source | Electron Ionization (EI), 70 eV | Dual AJS Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) | Quadrupole-Time of Flight (Q-TOF) |

| Mass Range (m/z) | 50 - 1000 | 40 - 1700 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound and its fragments. lcms.cz Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass resolutions high enough to distinguish between ions of the same nominal mass but different elemental compositions. bris.ac.uk

For this compound (formula: C₁₁H₁₆), the theoretical monoisotopic mass is 148.1252 u. nih.gov HRMS can measure this mass with an error of less than 5 parts per million (ppm). This accuracy is crucial for confirming the identity of the compound, especially when a reference standard is unavailable. Furthermore, HRMS analysis of the fragment ions allows for the assignment of elemental formulas to each fragment, providing strong evidence for the proposed structure. For example, a common fragmentation pathway for alkylbenzenes is the loss of a methyl group to form a stable tropylium-like ion. In the case of this compound, the primary fragment would likely be the [M-CH₃]⁺ ion (loss of a methyl group) or the [M-C₂H₅]⁺ ion (loss of an ethyl group), resulting in a characteristic m/z of 133 or 119, respectively. HRMS can confirm the elemental composition of these fragments.

The table below shows the theoretical exact mass of this compound and a potential fragment ion.

| Species | Formula | Theoretical Exact Mass (u) nih.gov |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₁H₁₆⁺ | 148.1252 |

| Fragment Ion [M-CH₃]⁺ | C₁₀H₁₃⁺ | 133.1017 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the specific substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and the protons of the three methyl groups attached to the ring. The two aromatic protons would appear as distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The ethyl group would exhibit a quartet for the -CH₂- protons (split by the adjacent -CH₃ protons) and a triplet for the -CH₃ protons (split by the adjacent -CH₂- protons). The three methyl groups on the ring would likely appear as three distinct singlets in the aliphatic region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected: six for the aromatic carbons (four substituted and two unsubstituted) and five for the aliphatic carbons (one -CH₂- and four -CH₃). The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern, allowing for unambiguous differentiation from other isomers. docbrown.info

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. COSY identifies proton-proton couplings (e.g., between the -CH₂- and -CH₃- of the ethyl group), while HSQC correlates directly bonded proton and carbon atoms. This comprehensive data allows for the complete and unambiguous assignment of all signals and confirms the 1,2,3-trimethyl-4-ethyl substitution pattern.

The table below presents the expected ¹H and ¹³C NMR chemical shift regions for the different groups in this compound, based on data from analogous structures. docbrown.infodocbrown.info

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Aromatic-H | ¹H | ~ 6.9 - 7.2 | Singlet / Doublet |

| Ethyl -CH₂- | ¹H | ~ 2.6 | Quartet (q) |

| Ethyl -CH₃ | ¹H | ~ 1.2 | Triplet (t) |

| Ring -CH₃ | ¹H | ~ 2.1 - 2.3 | Singlet (s) |

| Aromatic C-H | ¹³C | ~ 125 - 130 | - |

| Aromatic C-Alkyl | ¹³C | ~ 135 - 145 | - |

| Ethyl -CH₂- | ¹³C | ~ 25 - 30 | - |

| Ethyl -CH₃ | ¹³C | ~ 15 - 20 | - |

| Ring -CH₃ | ¹³C | ~ 15 - 25 | - |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.